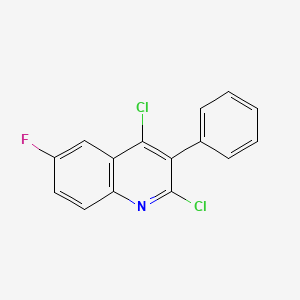

2,4-Dichloro-6-fluoro-3-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-fluoro-3-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2FN/c16-14-11-8-10(18)6-7-12(11)19-15(17)13(14)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZYNNDCSWOWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)F)N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381706 | |

| Record name | 2,4-dichloro-6-fluoro-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274691-28-0 | |

| Record name | 2,4-dichloro-6-fluoro-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dichloro 6 Fluoro 3 Phenylquinoline and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 2,4-Dichloro-6-fluoro-3-phenylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of 2,4-Dichloro-6-fluoro-3-phenylquinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) core and the pendant phenyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the anisotropic effects of the aromatic rings. uncw.edulibretexts.org

The protons on the quinoline ring system, specifically H-5, H-7, and H-8, will appear in the aromatic region, typically downfield due to the deshielding nature of the heterocyclic system. The fluorine atom at the C-6 position will introduce further deshielding and will likely cause splitting of the signals for the adjacent H-5 and H-7 protons due to H-F coupling. The protons of the phenyl group at the C-3 position will also resonate in the aromatic region, with their chemical shifts and multiplicities depending on the rotational freedom and electronic interaction with the quinoline core.

Predicted ¹H NMR Chemical Shift Ranges for 2,4-Dichloro-6-fluoro-3-phenylquinoline:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.8 - 8.2 | dd | J(H-5, H-7) ≈ 2.5 Hz, J(H-5, F-6) ≈ 9.0 Hz |

| H-7 | 7.5 - 7.9 | dd | J(H-7, H-8) ≈ 9.0 Hz, J(H-7, F-6) ≈ 5.0 Hz |

| H-8 | 8.0 - 8.4 | d | J(H-8, H-7) ≈ 9.0 Hz |

| Phenyl H (ortho) | 7.3 - 7.6 | m | |

| Phenyl H (meta) | 7.3 - 7.6 | m | |

| Phenyl H (para) | 7.3 - 7.6 | m |

Note: These are predicted values based on the analysis of substituted quinolines. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 2,4-Dichloro-6-fluoro-3-phenylquinoline, a total of 15 distinct carbon signals are expected, corresponding to the nine carbons of the quinoline ring and the six carbons of the phenyl substituent. The chemical shifts will be significantly influenced by the attached functional groups.

The carbons directly bonded to chlorine (C-2 and C-4) and fluorine (C-6) will exhibit characteristic chemical shifts. The C-F bond will also result in a large one-bond coupling constant (¹JCF). The signals for the quinoline and phenyl ring carbons will appear in the aromatic region, with their precise locations determined by the electronic effects of the substituents. tsijournals.com

Predicted ¹³C NMR Chemical Shift Ranges for 2,4-Dichloro-6-fluoro-3-phenylquinoline:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 139 |

| C-4 | 145 - 149 |

| C-4a | 147 - 151 |

| C-5 | 115 - 119 (d, JCF ≈ 25 Hz) |

| C-6 | 158 - 162 (d, ¹JCF ≈ 250 Hz) |

| C-7 | 122 - 126 (d, JCF ≈ 21 Hz) |

| C-8 | 130 - 134 |

| C-8a | 128 - 132 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl C (ortho) | 128 - 132 |

| Phenyl C (meta) | 127 - 131 |

| Phenyl C (para) | 129 - 133 |

Note: These are predicted values based on the analysis of substituted quinolines. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org For 2,4-Dichloro-6-fluoro-3-phenylquinoline, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-6 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. researchgate.networktribe.com Coupling between the fluorine and adjacent protons (H-5 and H-7) will result in a complex multiplicity for the fluorine signal, likely a doublet of doublets. wikipedia.org The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -140 ppm relative to CFCl₃. ucsb.edu

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like substituted quinolines.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For 2,4-Dichloro-6-fluoro-3-phenylquinoline, COSY would be used to confirm the connectivity between H-5, H-7, and H-8 on the quinoline ring and to establish the coupling relationships between the protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the phenyl protons to the quinoline carbons (and vice versa) would definitively establish the connectivity of the phenyl group at the C-3 position.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2,4-Dichloro-6-fluoro-3-phenylquinoline will be characterized by absorption bands corresponding to the vibrations of the quinoline and phenyl rings, as well as the C-Cl and C-F bonds.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the quinoline and phenyl rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org

C-N Stretching: The stretching vibration of the C-N bond within the quinoline ring usually appears in the 1350-1250 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-F Stretching: The carbon-fluorine stretch is a strong absorption that is anticipated to be in the 1250-1000 cm⁻¹ region. libretexts.org

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can often be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. vscht.cz

Characteristic IR Absorption Bands for 2,4-Dichloro-6-fluoro-3-phenylquinoline:

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |

| C-N Stretch | Quinoline Ring | 1350 - 1250 | Medium |

| C-F Stretch | Aryl-Fluoride | 1250 - 1000 | Strong |

| C-Cl Stretch | Aryl-Chloride | 800 - 600 | Strong |

| C-H Bending (out-of-plane) | Aromatic Rings | 900 - 675 | Medium to Strong |

Note: These are predicted absorption ranges based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of a molecule through its fragmentation pattern. For 2,4-Dichloro-6-fluoro-3-phenylquinoline, the analysis would reveal characteristic isotopic patterns due to the presence of chlorine atoms.

For instance, the mass spectrum of a related compound, 8-Chloro-6-fluoro-3-phenylquinazolin-4(3H)-one, provides insights into the fragmentation of similar structures. spectrabase.com The presence of halogen isotopes, particularly ³⁵Cl and ³⁷Cl, would result in characteristic M+2 and M+4 peaks, aiding in the confirmation of the number of chlorine atoms in the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by providing highly accurate mass measurements. For 2,4-Dichloro-6-fluoro-3-phenylquinoline, with a chemical formula of C₁₅H₈Cl₂FN, the theoretical exact mass can be calculated. This high level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

While specific HRMS data for the target compound is not available, the methodology is widely applied to halogenated organic molecules. researchgate.netresearchgate.net The high resolution allows for the clear separation of isotopic peaks, providing further confidence in the elemental composition.

Interactive Data Table: Predicted HRMS Data for 2,4-Dichloro-6-fluoro-3-phenylquinoline

| Parameter | Predicted Value |

| Molecular Formula | C₁₅H₈Cl₂FN |

| Theoretical Exact Mass | 291.0018 u |

| Isotopic Pattern | Characteristic peaks for two chlorine atoms |

Single-Crystal X-ray Diffraction Studies

Direct crystallographic data for 2,4-Dichloro-6-fluoro-3-phenylquinoline was not found in the surveyed literature. However, the crystal structure of a closely related analog, 2,4-Dichloro-7-fluoroquinazoline , offers significant insights into the likely structural characteristics. nih.gov

Detailed analysis of the crystal structure of 2,4-Dichloro-7-fluoroquinazoline provides typical bond lengths and angles for the dichlorinated, fluorinated heterocyclic system. nih.gov These values are expected to be very similar in 2,4-Dichloro-6-fluoro-3-phenylquinoline.

Interactive Data Table: Crystallographic Data for the Analog 2,4-Dichloro-7-fluoroquinazoline nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (ų) | 823.59 (9) |

Data extracted from the crystallographic study of 2,4-Dichloro-7-fluoroquinazoline. nih.gov

In the crystal structure of 2,4-Dichloro-7-fluoroquinazoline, π-π stacking interactions are observed between the planar quinazoline (B50416) rings of adjacent molecules, with a centroid-centroid distance of 3.8476 (14) Å. nih.gov Similar interactions would be expected in the crystal packing of 2,4-Dichloro-6-fluoro-3-phenylquinoline.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Fluoro 3 Phenylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These calculations can provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a molecule like 2,4-dichloro-6-fluoro-3-phenylquinoline, this would involve complex calculations to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. At present, there are no published studies detailing the DFT-optimized geometry of this specific compound.

Selection and Performance of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. Basis sets are sets of mathematical functions used to build molecular orbitals, with varying levels of size and complexity (e.g., Pople-style basis sets like 6-31G* or correlation-consistent basis sets like cc-pVDZ). Exchange-correlation functionals (e.g., B3LYP, PBE0) are approximations used to describe the complex interactions between electrons. The selection of an appropriate combination of basis set and functional is crucial for obtaining reliable results. Without specific research on 2,4-dichloro-6-fluoro-3-phenylquinoline, there is no data on the performance of different computational methodologies for this molecule.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For 2,4-dichloro-6-fluoro-3-phenylquinoline, specific values for HOMO and LUMO energies and their distributions have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. An MEP map for 2,4-dichloro-6-fluoro-3-phenylquinoline would be invaluable for predicting its reactive sites, but such an analysis is not currently available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds (e.g., sigma, pi bonds, lone pairs). NBO analysis can quantify the delocalization of electron density and provide insights into the stability arising from these interactions. A detailed NBO analysis for 2,4-dichloro-6-fluoro-3-phenylquinoline would elucidate the intricate electronic interactions within the molecule, but this information has not been published.

In-Depth Computational Analysis of 2,4-Dichloro-6-fluoro-3-phenylquinoline Remains a Subject for Future Research

Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical investigations and simulations specifically focused on the compound 2,4-Dichloro-6-fluoro-3-phenylquinoline are not publicly available at this time. Therefore, the generation of an article with specific research findings, data tables, and in-depth analysis as per the requested outline is not possible.

Computational chemistry is a powerful tool for predicting and understanding the properties of molecules. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to simulate spectroscopic data like IR, Raman, NMR, and UV-Vis spectra. Furthermore, these methods can provide valuable insights into thermodynamic properties, reaction energetics, and the dynamic behavior of molecules through molecular dynamics simulations.

For many quinoline (B57606) derivatives, extensive computational studies have been published, offering a wealth of information on their electronic structure, reactivity, and potential applications. These studies typically involve:

Prediction of Spectroscopic Properties: Calculation of vibrational frequencies to simulate IR and Raman spectra, estimation of nuclear magnetic shielding constants to predict NMR chemical shifts, and computation of electronic transition energies to simulate UV-Vis absorption spectra.

Thermodynamic and Energetic Analysis: Determination of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, as well as the investigation of reaction mechanisms and energy barriers.

Molecular Dynamics Simulations: Exploration of the conformational landscape of a molecule, its flexibility, and its interactions with other molecules or a solvent environment over time.

However, the specific compound of interest, 2,4-Dichloro-6-fluoro-3-phenylquinoline, does not appear to have been the subject of such detailed computational research in published literature. While the methodologies to perform these calculations are well-established, the actual data for this particular molecule has not been generated and made publicly available.

The absence of this specific data prevents a scientifically accurate and detailed response to the user's request for an article covering the computational chemistry and theoretical investigations of 2,4-Dichloro-6-fluoro-3-phenylquinoline. Future research initiatives would be required to perform the necessary calculations and simulations to generate the specific data points and analyses requested in the outline.

Reactivity Profiles and Mechanistic Pathways of 2,4 Dichloro 6 Fluoro 3 Phenylquinoline Transformations

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 2,4-dichloro-6-fluoro-3-phenylquinoline. The electron-withdrawing effect of the ring nitrogen atom activates the chloro substituents, especially at the C2 and C4 positions, making them susceptible to displacement by a wide range of nucleophiles. mdpi.comresearchgate.net This reactivity is fundamental to the synthetic utility of this class of compounds, allowing for the introduction of diverse functionalities.

In the context of nucleophilic aromatic substitution, the relative reactivity of halogen substituents is a critical consideration. The two chlorine atoms are located on the heterocyclic (pyridine) portion of the quinoline nucleus, while the fluorine atom is on the carbocyclic (benzene) portion. The chlorine atoms at the C2 and C4 positions are significantly activated towards nucleophilic attack by the adjacent electron-withdrawing ring nitrogen. nih.gov

Conversely, the fluorine atom at the C6 position is not directly activated by the heterocyclic nitrogen in the same manner. While fluorine's high electronegativity can make the carbon it's attached to more electrophilic, its position on the benzene (B151609) ring makes it far less susceptible to substitution compared to the chlorines at C2 and C4. youtube.com Therefore, nucleophilic substitution reactions on 2,4-dichloro-6-fluoro-3-phenylquinoline occur selectively at the chloro-substituted positions, leaving the C6-fluoro group intact under typical SNAr conditions.

A well-established principle in the chemistry of 2,4-dichloroquinolines and related heterocycles like 2,4-dichloroquinazolines is the differential reactivity of the C2 and C4 positions. beilstein-journals.orgnih.gov The C4 position is consistently found to be more reactive towards nucleophiles than the C2 position. researchgate.netstackexchange.com This regioselectivity allows for a stepwise and controlled functionalization of the molecule.

Typically, reaction with a nucleophile under mild conditions (e.g., lower temperatures) results in the selective substitution of the chlorine atom at the C4 position. stackexchange.com The substitution of the remaining chlorine at the C2 position requires more forcing or harsh conditions, such as higher temperatures or the use of stronger nucleophiles. beilstein-journals.orgnih.gov This difference in reactivity is attributed to the greater ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate formed during nucleophilic attack at C4 compared to C2. stackexchange.com

| Position | Relative Reactivity | Typical Reaction Conditions for Substitution | Product Type |

| C4-Cl | High | Mild (e.g., room temperature to ~80 °C) | 2-Chloro-4-(nucleophile)-6-fluoro-3-phenylquinoline |

| C2-Cl | Low | Harsh (e.g., elevated temperatures, reflux) | 2-(Nucleophile)-4-substituted-6-fluoro-3-phenylquinoline |

| C6-F | Very Low | Inert under standard SNAr conditions | No substitution observed |

Electrophilic Aromatic Substitution on the Halogenated Quinoline Core

Electrophilic aromatic substitution (EAS) on the 2,4-dichloro-6-fluoro-3-phenylquinoline core is a complex process due to the multiple directing effects of the substituents. masterorganicchemistry.com The pyridine (B92270) part of the quinoline ring is inherently electron-deficient and strongly deactivated towards electrophiles. libretexts.org Therefore, EAS reactions are expected to occur on the carbocyclic (benzene) ring at positions C5, C7, or C8.

The directing effects of the existing substituents are as follows:

C6-Fluoro group: A deactivating but ortho, para-directing group. It will direct incoming electrophiles primarily to the C5 and C7 positions.

The fused pyridine ring (with Cl and Ph substituents): Acts as a strongly deactivating group.

The outcome of an EAS reaction would depend on the balance of these electronic effects and the steric hindrance imposed by the substituents. Substitution at C5 and C7 would be the most likely outcomes, guided by the C6-fluoro substituent.

Cycloaddition and Rearrangement Reactions

The quinoline scaffold of 2,4-dichloro-6-fluoro-3-phenylquinoline is generally stable and does not readily undergo cycloaddition or rearrangement reactions under standard conditions. While cycloaddition reactions are a powerful tool in heterocyclic synthesis, they are not a common transformation for pre-formed, highly substituted quinolines like the title compound. acgpubs.org Similarly, classical rearrangement reactions such as the Bamberger or Claisen rearrangements are not directly applicable to this molecular framework without significant modification to introduce the necessary functional groups. wiley-vch.de

Mechanistic Investigations of Complex Transformations

Mechanistic studies, particularly using computational methods like Density Functional Theory (DFT), have provided significant insights into the reactivity of related 2,4-dichloro-heterocyclic systems. nih.govmdpi.com These studies can be extrapolated to understand the transformations of 2,4-dichloro-6-fluoro-3-phenylquinoline.

The pronounced regioselectivity of nucleophilic attack at C4 over C2 has been explained by analyzing the electronic structure of the molecule. nih.gov DFT calculations on analogous 2,4-dichloroquinazolines show that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com This indicates that C4 is the more electrophilic center and thus more susceptible to nucleophilic attack.

Furthermore, calculations of the activation energy for the formation of the tetrahedral (Meisenheimer-like) intermediate confirm that the energy barrier for attack at C4 is lower than that for attack at C2. mdpi.com This theoretical finding aligns perfectly with the experimental observation that C4 is the more reactive site. The reaction proceeds through a two-step addition-elimination mechanism, where the initial nucleophilic attack is the rate-determining step. mdpi.com The superior stabilization of the intermediate for C4-attack by the adjacent nitrogen atom is the key factor driving the observed regioselectivity. stackexchange.com

Characterization of Key Intermediates

The synthesis and subsequent transformations of 2,4-dichloro-6-fluoro-3-phenylquinoline proceed through several key intermediates. The initial formation of the quinoline ring system itself typically involves the cyclization of appropriate precursors, leading to a quinolinedione structure, which is subsequently chlorinated.

A common synthetic route for 2,4-dichloroquinolines involves the reaction of a substituted aniline (B41778) with a malonic acid derivative in the presence of phosphorus oxychloride (POCl₃). rsc.orgresearchgate.net For the target compound, this would imply the reaction of 4-fluoroaniline (B128567) with phenylmalonic acid. This process is understood to proceed through a crucial dione (B5365651) intermediate, 4-hydroxy-6-fluoro-3-phenylquinolin-2(1H)-one .

This intermediate possesses distinct spectroscopic features that allow for its characterization before its conversion to the final dichloro product. The presence of the hydroxyl and ketone groups can be identified through infrared (IR) spectroscopy, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. researchgate.net

Table 1: Expected Spectroscopic Data for the Key Intermediate 4-hydroxy-6-fluoro-3-phenylquinolin-2(1H)-one

| Spectroscopic Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons on the phenyl and quinoline rings. A broad singlet for the N-H proton and another for the O-H proton, which may exchange with D₂O. |

| ¹³C NMR | Resonances for two carbonyl carbons (C2 and C4) typically in the range of 160-180 ppm. Signals for the aromatic carbons, with the fluorine substitution influencing the chemical shifts of adjacent carbons (C-F coupling). |

| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3400 cm⁻¹). A sharp absorption for the N-H stretch (around 3200 cm⁻¹). Strong absorption bands for the C=O stretches of the ketone and amide groups (typically between 1650-1700 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the intermediate C₁₅H₁₀FNO₂. |

The subsequent transformation of this dione intermediate involves chlorination, typically using an excess of a reagent like phosphorus oxychloride, which replaces both the hydroxyl group at C4 and the carbonyl oxygen at C2 to yield 2,4-dichloro-6-fluoro-3-phenylquinoline. mdpi.com The successful formation of the product is confirmed by the disappearance of the O-H and N-H signals in the ¹H NMR and IR spectra and the appearance of a molecular ion peak corresponding to C₁₅H₈Cl₂FN in the mass spectrum.

Further transformations, such as nucleophilic aromatic substitution (SNAr), proceed via a charged, non-aromatic intermediate known as a Meisenheimer complex. nih.gov In the reaction of 2,4-dichloro-6-fluoro-3-phenylquinoline with a nucleophile, this intermediate would involve the temporary formation of an sp³-hybridized carbon at the site of attack (typically C4), with the negative charge delocalized across the electron-deficient quinoline ring system. These intermediates are generally transient and not isolated, but their existence is fundamental to the ionic reaction mechanism.

Role of Catalysts and Reaction Environment

The environment and catalytic conditions under which 2,4-dichloro-6-fluoro-3-phenylquinoline reacts are critical in directing the outcome of the transformation, particularly in achieving selectivity when replacing the two chlorine atoms.

Ionic Transformations (Nucleophilic Aromatic Substitution): In SNAr reactions, the reaction environment plays a pivotal role. The choice of solvent, base, and temperature determines the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and facilitating the reaction. mdpi.commdpi.com

A base is often required to react with the leaving nucleophile or to neutralize the HCl generated during the substitution. nih.gov The choice of base, from mild inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) to stronger organic amines (e.g., triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA)), can influence the reactivity. mdpi.com While these reactions are not typically catalytic in the traditional sense, acid catalysis can be employed to protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack. researchgate.net Temperature is also a key factor; higher temperatures are often required to substitute the second, less reactive chlorine atom at the C2 position.

Catalytic Cross-Coupling Reactions: The selective functionalization of 2,4-dichloro-6-fluoro-3-phenylquinoline can be achieved with high precision using transition metal catalysis, most notably with palladium complexes. nih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the chlorinated positions.

Table 2: Typical Catalysts and Conditions for Cross-Coupling Reactions of Dichloroquinolines

| Reaction Type | Catalyst/Precatalyst | Ligand (if any) | Base | Solvent | Typical Reaction |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | PPh₃, dppf | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | Reaction with arylboronic acids to form C-C bonds. nih.govmdpi.com |

| Sonogashira Coupling | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, CuI (co-catalyst) | THF, DMF | Reaction with terminal alkynes to form C-C bonds. researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald-type phosphine (B1218219) ligands | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Reaction with amines to form C-N bonds. |

In these catalytic cycles, a monoligated L₁Pd(0) species is often the active catalyst. nih.gov The catalyst's role begins with the oxidative addition into one of the C-Cl bonds (preferentially at C4). This is followed by transmetalation with the coupling partner (e.g., a boronic acid in Suzuki coupling) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com The reaction environment, including the choice of ligand, base, and solvent, is crucial for stabilizing the palladium catalyst in its various oxidation states and ensuring an efficient catalytic turnover.

Radical and Ionic Pathways

The transformations of 2,4-dichloro-6-fluoro-3-phenylquinoline are overwhelmingly governed by ionic pathways due to the inherent electronic properties of the substituted quinoline ring. However, the potential for radical mechanisms exists under specific conditions.

Ionic Pathways: The dominant ionic pathway is Nucleophilic Aromatic Substitution (SNAr). The quinoline nitrogen acts as a powerful electron-withdrawing group, reducing the electron density at the C2 and C4 positions and making them susceptible to nucleophilic attack. Theoretical and experimental studies on analogous 2,4-dichloroquinazolines and 2,4-dichloroquinolines have firmly established that the C4 position is significantly more electrophilic and reactive towards nucleophiles than the C2 position. nih.govmdpi.comresearchgate.net This pronounced regioselectivity is attributed to the superior ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the para-position (C4) compared to the ortho-position (C2). Consequently, reactions with one equivalent of a nucleophile will almost exclusively yield the 2-chloro-4-substituted product.

The palladium-catalyzed cross-coupling reactions also proceed through well-defined ionic catalytic cycles involving Pd(0) and Pd(II) intermediates, as described previously. nih.govmdpi.com The mechanism does not involve free radical species but rather the concerted movement of electrons through oxidative addition and reductive elimination steps at the metal center.

Radical Pathways: While less common for this type of substrate, radical pathways for the functionalization of the quinoline core are known. The classic Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. For a quinoline system, this attack typically occurs at the electron-deficient C2 and C4 positions. This pathway, however, requires the generation of radicals using strong oxidants and acidic conditions, which may not be compatible with the substituents on 2,4-dichloro-6-fluoro-3-phenylquinoline.

More modern approaches utilize photoredox catalysis to generate radicals under milder conditions. These methods can facilitate reactions like C-H functionalization on the quinoline ring, although they are more commonly applied to introduce substituents rather than replace existing ones like chlorine. A radical-mediated pathway for the transformation of 2,4-dichloro-6-fluoro-3-phenylquinoline would likely require specific photocatalysts and radical precursors and would represent a departure from its more predictable ionic reactivity.

Structure Property Relationships in Halogenated Phenylquinolines

Influence of Halogen Substituents (Chlorine, Fluorine) on Electronic Distribution and Reactivity

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the ring. echemi.comvedantu.com This effect decreases the electron density of the aromatic system, making the quinoline (B57606) core more electrophilic. The chlorine atoms at the C2 and C4 positions also exhibit a significant -I effect, further depleting the ring of electron density. nih.gov This general decrease in electron density deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).

The reactivity at the C2 and C4 positions, both bearing chlorine atoms, is not identical. In similar heterocyclic systems like 2,4-dichloroquinazolines, the carbon atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. nih.gov This enhanced reactivity at C4 is attributed to its higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for reaction with nucleophiles. nih.gov The fluorine at C6 primarily influences the electronic character of the benzo-part of the quinoline ring, while the chlorines at C2 and C4 directly impact the reactivity of the pyridine (B92270) ring portion. The strong electron-withdrawing nature of the halogens facilitates the stabilization of the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction, thereby lowering the activation energy for substitution.

Table 1: Electronic Effects of Halogen Substituents

| Substituent | Position | Pauling Electronegativity | Primary Electronic Effect | Impact on Quinoline Ring |

|---|---|---|---|---|

| Fluorine (F) | C6 | 3.98 | Strong Inductive (-I) | Decreases electron density on the benzene (B151609) ring portion, increasing overall electrophilicity. |

| Chlorine (Cl) | C2 | 3.16 | Strong Inductive (-I), Weak Mesomeric (+M) | Decreases electron density, activates the position for nucleophilic attack. |

| Chlorine (Cl) | C4 | 3.16 | Strong Inductive (-I), Weak Mesomeric (+M) | Strongly decreases electron density, making it the most probable site for nucleophilic substitution. nih.gov |

Impact of the Phenyl Group at C3 on Molecular Conformation and Aromaticity

The substituent at the C3 position of the quinoline ring plays a critical role in defining the molecule's three-dimensional shape and can influence the electronic communication between the substituent and the heterocyclic core. In 2,4-Dichloro-6-fluoro-3-phenylquinoline, the phenyl group at C3 introduces significant steric hindrance.

Due to steric clashes with the substituent at the C4 position (a chlorine atom), the phenyl ring is forced to rotate out of the plane of the quinoline ring system. In a closely related structure, 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one, the dihedral angle between the quinoline mean plane and the attached phenyl ring was found to be 71.42°. nih.gov A similar significant twist is expected in 2,4-Dichloro-6-fluoro-3-phenylquinoline.

This non-planar conformation has two major consequences:

Molecular Conformation: The molecule adopts a twisted, non-planar geometry. This specific conformation can influence how the molecule fits into active sites of enzymes or receptors and affects its crystal packing.

Aromaticity and Electronic Effects: The large dihedral angle between the two aromatic rings disrupts the π-orbital overlap. This steric inhibition of resonance means that the electronic effects of the phenyl group (typically weakly electron-donating or -withdrawing through resonance) are minimally transmitted to the quinoline core. The interaction is primarily limited to inductive effects and through-space interactions. The aromaticity of the individual quinoline and phenyl rings remains intact, but they behave as largely independent π-systems. The introduction of lipophilic phenyl groups is a known strategy to increase potency in certain biological contexts by engaging in hydrophobic interactions within binding pockets. acs.orgacs.org

Correlations between Structural Modifications and Spectroscopic Signatures

The specific arrangement of substituents in 2,4-Dichloro-6-fluoro-3-phenylquinoline gives rise to a unique spectroscopic fingerprint. The structural features directly correlate with signals observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H NMR: The protons on the quinoline and phenyl rings will exhibit chemical shifts influenced by the electron-withdrawing nature of the halogen atoms. Protons on the quinoline ring, particularly those closer to the halogenated pyridine part, are expected to be deshielded and appear at a lower field (higher ppm) compared to unsubstituted quinoline. uncw.educhemicalbook.com The protons on the C3-phenyl group would show a complex multiplet pattern, with their chemical shifts also influenced by the anisotropic effect of the nearby quinoline ring.

¹³C NMR: The carbon atoms directly bonded to the halogens are significantly affected. These carbons are typically deshielded, causing their signals to appear further downfield. nih.gov For instance, in related halogenated quinolines, aromatic carbons attached to halogens have been observed in the 156-161 ppm region. nih.gov The fluorine atom at C6 will couple with the C6 carbon and adjacent carbons (C5, C7), leading to characteristic splitting patterns in the ¹³C NMR spectrum, which can be used for unambiguous signal assignment.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations characteristic of the substituted quinoline and phenyl rings. Key absorption bands would include:

C=C and C=N stretching vibrations: These occur in the 1600-1450 cm⁻¹ region, typical for aromatic and heteroaromatic rings. acs.orgdergipark.org.tr

C-H stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹. dergipark.org.tr

C-Halogen stretching: The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The exact positions can help confirm the presence of these substituents.

Comparative Analysis of 2,4-Dichloro-6-fluoro-3-phenylquinoline with Other Polyhalogenated Quinoline Derivatives

The chemical and physical properties of polyhalogenated quinoline derivatives are highly dependent on the specific type, number, and position of the halogen substituents. jetir.org A comparative analysis highlights these structure-property relationships.

Changing the position of the substituents dramatically alters molecular properties.

2,4-Dichloro-6-fluoro-3-phenylquinoline vs. 2,6-Dichloro-4-phenylquinoline (B1308551):

Reactivity: In the title compound, the chlorine at C4 is the most likely site for nucleophilic substitution. In 2,6-dichloro-4-phenylquinoline, the chlorine is at C2 and C6. The C2 chlorine is still susceptible to nucleophilic attack, but the C6 chlorine on the benzene ring is generally much less reactive under SNAr conditions unless strongly activated.

Conformation: The steric environment is vastly different. With the bulky phenyl group at C4 in 2,6-dichloro-4-phenylquinoline, there is less steric hindrance from adjacent positions (C3 and C5 are C-H), allowing for potentially greater co-planarity with the quinoline ring compared to the C3-phenyl isomer, which is sterically crowded by the C4-chloro group.

2,4-Dichloro-6-fluoro-3-phenylquinoline vs. 3-Bromo-6-fluoro-4-phenylquinoline:

Leaving Group Ability: Bromine is generally a better leaving group than chlorine in SNAr reactions. However, in this comparison, the positions are different. The title compound has displaceable chlorines at C2 and C4, while the bromo-analogue has a bromine at C3. Nucleophilic substitution at the C3 position of a quinoline ring is much less common and electronically disfavored compared to the C2 and C4 positions.

Table 2: Comparative Properties of Halogenated Phenylquinoline Isomers

| Compound | Key Structural Difference from Title Compound | Predicted Impact on Properties |

|---|---|---|

| 2,6-Dichloro-4-phenylquinoline | Phenyl group at C4; Chlorine at C6 instead of Fluorine; No C4-Cl. | Different primary site of nucleophilic attack (C2). Altered molecular conformation due to phenyl at C4. nih.govmolport.com |

| 3-Bromo-6-fluoro-4-phenylquinoline | Phenyl group at C4; Bromo at C3; No C2/C4-Cl. | Significantly different reactivity profile; substitution at C3 is electronically disfavored. Phenyl at C4 alters conformation. |

The substituents on the phenylquinoline core dictate the nature and strength of non-covalent interactions that govern crystal packing and supramolecular assembly.

Halogen Bonding: The chlorine atoms in 2,4-dichloro-6-fluoro-3-phenylquinoline can act as halogen bond donors. They possess an electropositive region (σ-hole) on the outermost portion of the atom, which can engage in attractive interactions with nucleophilic regions on adjacent molecules, such as the nitrogen atom of another quinoline ring. mdpi.comacs.org

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···X (where X is F or Cl) hydrogen bonds can form, contributing to the stability of the crystal lattice. rsc.org

π-π Stacking: The presence of two extended aromatic systems (the quinoline core and the phenyl group) allows for π-π stacking interactions. uncw.edu The twisted conformation of the molecule, however, may lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap. The electron-poor nature of the halogenated quinoline ring would favor interactions with more electron-rich aromatic systems.

In comparison, an isomer like 2,6-dichloro-4-phenylquinoline would have a different profile of intermolecular interactions due to the altered positions of the halogen bond donors and the different steric profile for π-π stacking. The presence of bromine in 3-bromo-6-fluoro-4-phenylquinoline would introduce a stronger, more polarizable halogen bond donor compared to chlorine. These subtle changes in non-covalent interactions can lead to significant differences in physical properties such as melting point and solubility. nih.gov

Table of Mentioned Compounds

Potential Applications in Chemical Sciences and Materials

Utilization as Building Blocks in Complex Organic Synthesis

The 2,4-dichloroquinoline (B42001) scaffold is a well-established and versatile intermediate in organic synthesis. The chlorine atoms at the C2 and C4 positions are reactive sites, making them susceptible to nucleophilic substitution or cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of more complex molecular architectures.

Research on related 2,4-dichloroquinoline derivatives demonstrates their utility in building larger molecules. For instance, these compounds can undergo sequential or double Suzuki-Miyaura cross-coupling reactions. nih.gov In such reactions, the chlorine atoms are replaced by aryl groups, facilitated by a palladium catalyst, to synthesize various 2,4-diarylquinoline derivatives. nih.govorganic-chemistry.org This methodology provides a pathway to novel compounds that can be evaluated for a range of applications. The presence of the fluorine atom on the 2,4-dichloro-6-fluoro-3-phenylquinoline backbone can further modulate the reactivity of the molecule and the properties of the resulting products.

The general synthetic utility of similar scaffolds is highlighted in the following table, which illustrates typical transformations.

| Starting Material Scaffold | Reaction Type | Reagents | Product Scaffold |

| 2,4-Dichloroquinoline | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2,4-Diarylquinoline nih.gov |

| 7-Substituted-4-chloro-quinoline | Nucleophilic Substitution | Primary Amines (e.g., butyl amine) | 4-Aminoquinoline Derivatives nih.gov |

| 2,4-Dichloroquinoline | Chlorodehydroxylation | Phosphorous oxychloride (POCl₃) | 2,4-Dichloroquinoline nih.gov |

These examples underscore the potential of 2,4-dichloro-6-fluoro-3-phenylquinoline as a foundational building block for creating a library of complex heterocyclic compounds.

Applications as Ligands in Coordination Chemistry

Quinoline (B57606) derivatives are widely recognized for their ability to act as ligands, coordinating with metal ions to form stable complexes. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an effective coordination site. The specific substituents on the quinoline ring can significantly influence the electronic and steric properties of the resulting metal complexes. Derivatives with multiple binding sites, known as polydentate ligands, tend to form more stable chelate complexes.

Compounds structurally related to 2,4-dichloro-6-fluoro-3-phenylquinoline, such as 2-phenylquinoline (B181262) derivatives, have been successfully used to synthesize transition metal complexes. For example, dinuclear paddle-wheel like complexes have been formed with metals such as zinc(II) and cadmium(II). nih.gov The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The characterization of these metal complexes is achieved through a variety of analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion.

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state. nih.gov

NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. nih.gov

The resulting organometallic compounds often exhibit properties distinct from the free ligand, including enhanced biological activity or novel photophysical characteristics. nih.gov

A particularly interesting application of quinoline-based ligands is in the field of spin crossover (SCO) materials. wikipedia.org SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature, pressure, or light. wikipedia.orgmdpi.com This switching leads to changes in magnetic, optical, and structural properties, making SCO complexes promising for applications in molecular switches, sensors, and data storage devices.

Iron(III) complexes featuring quinoline-substituted ligands have been a focus of SCO research. acs.orgnih.gov In these systems, the ligand coordinates to the iron center, creating a specific ligand field environment. The strength of this field determines whether the LS or HS state is more stable. mdpi.com Studies have shown that even subtle changes to the ligand structure or the counter-anion in the crystal lattice can dramatically alter the SCO behavior. acs.org For instance, different anions can influence the transition temperature and whether the spin transition is gradual, abrupt, or occurs with hysteresis. acs.orgacs.org The supramolecular interactions, such as π–π stacking between the quinoline rings, play a crucial role in the cooperativity of the spin transition. acs.org The unique combination of chloro, fluoro, and phenyl substituents in 2,4-dichloro-6-fluoro-3-phenylquinoline makes it a candidate for creating novel SCO complexes with tunable magnetic properties.

| Metal Ion | Typical Ligand Type | Phenomenon | Key Influencing Factors |

| Iron(III) | Quinolylsalicylaldiminates | Spin Crossover (SCO) acs.org | Counter-anion size and shape acs.org |

| Iron(III) | Quinoline-Substituted Qsal | Hysteretic and Stepped SCO acs.orgnih.gov | Supramolecular interactions (π–π stacking) acs.org |

| Iron(II) | Tridentate Schiff-Base | Spin Crossover (SCO) | Ligand field strength |

Exploration in Materials Science

The rigid, planar structure of the quinoline core, combined with the potential for strong intermolecular interactions, makes its derivatives attractive candidates for the development of advanced materials.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal, known as mesogens, tend to align in a specific direction while still having some freedom to move. The molecular structure is a key determinant of liquid crystalline behavior. Typically, mesogens consist of a rigid core and flexible terminal chains.

Quinoline and its derivatives are known for their photophysical properties, including fluorescence. This has led to their use in various applications, such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). The extended π-conjugated system of the quinoline ring is responsible for its ability to absorb and emit light.

The specific substituents on the quinoline ring can be used to tune these photophysical properties. For example, electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to shifts in the absorption and emission wavelengths. The phenyl group at the 3-position can further extend the π-system, potentially shifting the fluorescence to longer wavelengths. While the photophysical properties of 2,4-dichloro-6-fluoro-3-phenylquinoline itself are not documented in the available literature, related 2,4-diarylquinoline-based platinum(II) complexes have been investigated as potential luminescence chemosensors.

Role in Catalyst Development

While direct catalytic applications of 2,4-Dichloro-6-fluoro-3-phenylquinoline have not been extensively reported in scientific literature, its structural features, particularly the presence of reactive chloro groups and a sterically demanding phenyl group, position it as a valuable precursor in the development of specialized catalysts and ligands. The field of catalyst development often relies on the synthesis of complex organic molecules that can coordinate with metal centers to modulate their catalytic activity, selectivity, and stability. Polysubstituted quinolines, such as the title compound, serve as versatile scaffolds for creating such tailored catalytic components.

The primary role of 2,4-Dichloro-6-fluoro-3-phenylquinoline in catalyst development is as a sophisticated building block. The chloro substituents at the C2 and C4 positions of the quinoline ring are susceptible to displacement through various catalytic cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of novel quinoline derivatives with finely tuned electronic and steric properties suitable for catalytic applications.

Research on analogous 2,4-dichloroquinolines has demonstrated the feasibility of regioselective functionalization. Palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, have been successfully employed to substitute the chloro groups with alkynyl and aryl moieties, respectively. The inherent electronic differences between the C2 and C4 positions, influenced by the nitrogen atom in the quinoline ring, often allow for selective reactions at one position over the other, providing a pathway to dissymmetrically functionalized quinolines.

The presence of the 6-fluoro and 3-phenyl substituents on the 2,4-Dichloro-6-fluoro-3-phenylquinoline scaffold is anticipated to exert a significant influence on its reactivity in catalytic transformations and on the properties of the resulting products as potential ligands. The electron-withdrawing nature of the fluorine atom at the C6 position can modulate the electron density of the entire quinoline ring system, thereby affecting the rates and outcomes of catalytic cross-coupling reactions at the C2 and C4 positions.

The bulky phenyl group at the C3 position introduces considerable steric hindrance around the C2 and C4 reaction centers. This steric bulk can be strategically exploited to control the regioselectivity of catalytic reactions and to influence the coordination geometry of the resulting quinoline-based ligands around a metal center. Ligands with well-defined steric profiles are crucial in asymmetric catalysis for creating chiral environments that can lead to the selective formation of one enantiomer of a product over the other.

By strategically replacing the chloro groups of 2,4-Dichloro-6-fluoro-3-phenylquinoline with appropriate coordinating moieties (e.g., phosphines, amines, or other heterocyclic groups) through catalytic cross-coupling reactions, a diverse library of potential ligands can be synthesized. These newly synthesized, highly functionalized 3-phenylquinoline (B3031154) derivatives can then be explored as ligands for various transition metal catalysts, potentially leading to catalysts with novel reactivity and selectivity in a range of organic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2,4-Dichloro-6-fluoro-3-phenylquinoline to maximize yield and purity?

- Methodological Answer : The synthesis involves halogenation and coupling reactions. Key steps include:

- Chlorination/Fluorination : Use POCl₃ or SOCl₂ for chlorination at positions 2 and 4, and KF or fluorinating agents like DAST for position 6 .

- Phenyl Group Introduction : Suzuki-Miyaura coupling with phenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a DME/H₂O solvent system at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of 2,4-Dichloro-6-fluoro-3-phenylquinoline post-synthesis?

- Methodological Answer : Use multimodal characterization:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, fluorinated carbons at δ 160–165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.0) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (deviation <0.3%) .

Q. What preliminary biological assays are suitable for evaluating 2,4-Dichloro-6-fluoro-3-phenylquinoline’s bioactivity?

- Methodological Answer : Prioritize assays based on quinoline derivatives’ known activities:

- Antimicrobial Screening : MIC assays against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL) .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination) .

- Enzyme Inhibition : Test against topoisomerase II or kinase targets via fluorescence polarization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 2,4-Dichloro-6-fluoro-3-phenylquinoline?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in dichloromethane/hexane (1:2) at 4°C .

- Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) at 100 K for high-resolution datasets (<0.8 Å resolution) .

- Refinement : SHELXL for structure solution, with anisotropic displacement parameters for heavy atoms (Cl, F). Validate via R-factor (<0.05) and residual electron density maps .

Q. What strategies can elucidate structure-activity relationships (SAR) for halogenated quinoline derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace Cl with Br, F with CF₃) .

- Computational Modeling : DFT (B3LYP/6-31G*) to calculate electrostatic potentials and HOMO/LUMO gaps. Correlate with experimental IC₅₀ values .

- Pharmacophore Mapping : Overlay active/inactive analogs using PyMOL to identify critical functional groups .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers (e.g., hindered phenyl rotation) via variable-temperature NMR (VT-NMR) .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated derivatives) .

- Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.